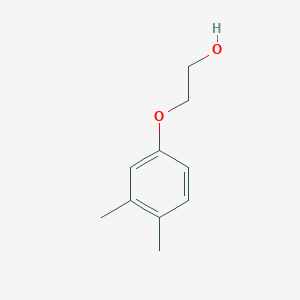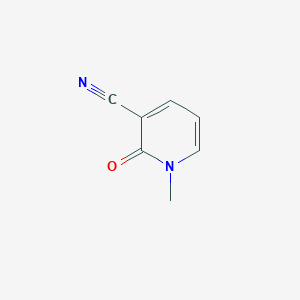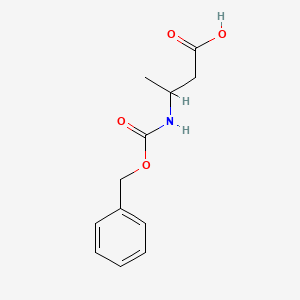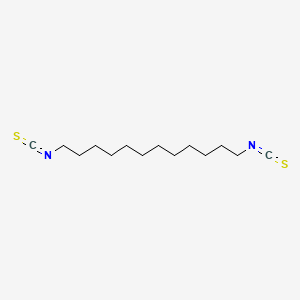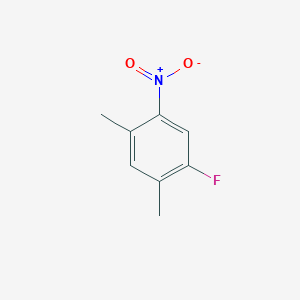
2-(3-吡啶基)噻唑烷-4-羧酸
货号 B1362572
CAS 编号:
59777-95-6
分子量: 210.26 g/mol
InChI 键: FSNGLHIMQHWTNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .科学研究应用
Application 1: Attenuation of Cellular Oxidative Stress
- Summary of the Application: This compound, referred to as TZT in the study, was designed for potential interaction with biological targets. The main insights of this work include the correlation of supra functionalities of TZT with its binding ability to proteins leading to the modulation of their structure and bioactivity as a promising perspective in the field of cellular protection from oxidative stress .
- Methods of Application: The binding propensity of TZT with bovine serum albumin (BSA) and bovine liver catalase (BLC) was characterized using various biophysical methods .
- Results or Outcomes: TZT efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner. The enzyme kinetics parameters of TZT binding to BLC were quantified using the Michaelis–Menten model .
Application 2: Development of Antibody-Drug Conjugates
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been explored to develop antibody-drug conjugates .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 3: Anticancer Activities
- Summary of the Application: Thiazolidin-4-one derivatives, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant anticancer activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 4: Bioconjugation
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioconjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans .
- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .
- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Application 5: Protecting Group for N-terminal Cysteines
- Summary of the Application: Thiazolidine chemistry has been used as a protecting group for N-terminal cysteines .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 6: Development of Cyclic Peptides
- Summary of the Application: Thiazolidine chemistry has been used for developing cyclic peptides .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 7: Bioorthogonal Reaction
- Summary of the Application: Thiazolidine chemistry, which includes “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, has been used for bioorthogonal reactions. This type of reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
- Methods of Application: The reaction between 1,2-aminothiols and aldehydes forms a thiazolidine product that remains stable and does not require any catalyst .
- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Application 8: Antimicrobial Activities
- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antimicrobial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
Application 9: Antitumor Activities
- Summary of the Application: Thiazolidine and its composites, which include “2-(3-Piridyl)thiazolidine-4-carboxylic acid”, have shown significant antitumor activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these developments were not specified in the source .
属性
IUPAC Name |
2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGLHIMQHWTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316421 | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piridyl)thiazolidine-4-carboxylic acid | |
CAS RN |
59777-95-6 | |
| Record name | NSC303514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).



Name
Yield
81%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

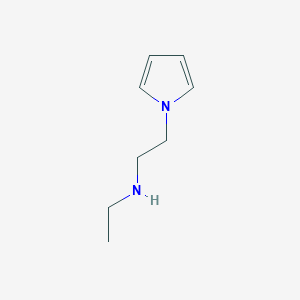
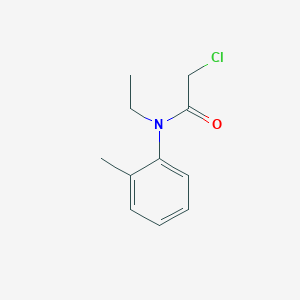
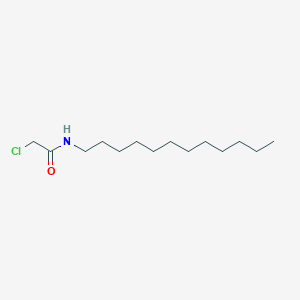
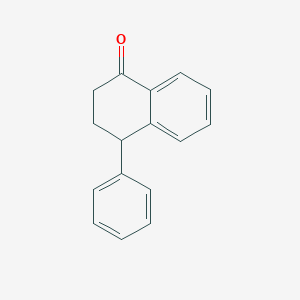
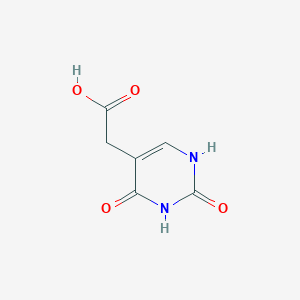
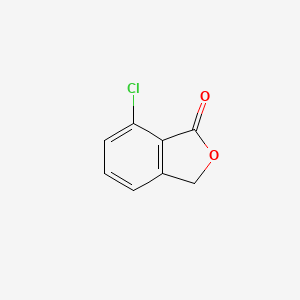
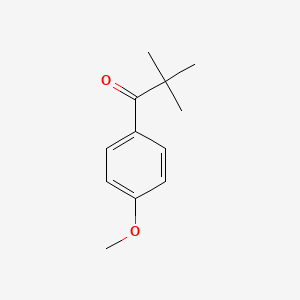
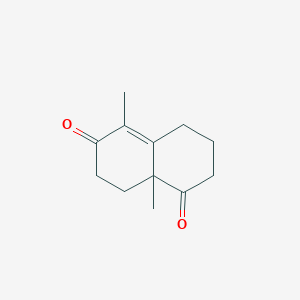
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
